molecular formula C10H8N2O3 B3361707 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 92809-77-3

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B3361707
CAS No.: 92809-77-3
M. Wt: 204.18 g/mol
InChI Key: WIVXJYKYHMLEEO-UHFFFAOYSA-N
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Description

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2-oxo-5-phenyl-1,3-dihydroimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)8-7(11-10(15)12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVXJYKYHMLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535424
Record name 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92809-77-3
Record name 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Reactant of Route 4
2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 5
2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 6
2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

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